molecular formula C16H21N5O2S2 B2776727 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 886939-47-5

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2776727
CAS RN: 886939-47-5
M. Wt: 379.5
InChI Key: PLYIBTYYBDQKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif with the compound of interest, revealed their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a specific analog similar in structure to the compound , showed promising results in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, indicating a potential application in cancer therapy Shukla et al., 2012.

Antimicrobial Applications

Gouda et al. (2010) synthesized a series of thiazolidinone, thiazoline, and thiophene derivatives utilizing a key intermediate that shares similarities with the compound . These derivatives exhibited promising antimicrobial activities, suggesting their application in developing new antimicrobial agents Gouda et al., 2010.

Structural and Chemical Studies

Pedregosa et al. (1996) focused on a 1,3,4-thiadiazole derivative related to sulfonamides, illustrating the structural significance of the sulfonyl group and its interaction with the thiadiazole ring. Although not directly mentioning the exact compound, this study highlights the importance of structural analysis in understanding the chemical behavior and potential applications of such compounds Pedregosa et al., 1996.

Anticancer Activity

Yushyn et al. (2022) explored a hybrid molecule containing 1,3,4-thiadiazole and pyrazole moieties for anticancer properties. Their findings indicate the potential of structurally related compounds for designing drug-like small molecules with anticancer properties Yushyn et al., 2022.

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c1-10-5-7-11(8-6-10)17-12(22)9-24-15-21-20-14(25-15)18-13(23)19-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIBTYYBDQKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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